Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate
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Overview
Description
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methyl acrylate under acidic conditions to form the desired azepine ring. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A closely related compound with similar structural features but lacking the carboxylate group.
1,2,3,4-Tetrahydroisoquinoline: Another nitrogen-containing heterocycle with a different ring structure.
Benzodiazepines: A class of compounds with a similar seven-membered ring structure but with different substituents and pharmacological properties.
Uniqueness
Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the carboxylate group enhances its reactivity and potential for forming various derivatives. Additionally, its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI Key |
ATTPQCBJUWLLMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC2=CC=CC=C21 |
Origin of Product |
United States |
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